trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
Overview
Description
“trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride” is a chemical compound with the CAS number 1630906-89-6 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of “this compound” is C5H12ClNO2 . Its molecular weight is 153.61 .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Hybrid Catalysts for Synthesis
Trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride plays a crucial role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are utilized in one-pot multicomponent reactions to develop various derivatives. This review emphasizes the importance of these catalysts from 1992 to 2022, showcasing the broad catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Therapeutic Applications
Another significant application is in the therapeutic domain, where this compound-related compounds, specifically pyrazolines, exhibit diverse biological properties. These properties have spurred research into their use as antimicrobial, anti-inflammatory, antidepressant, and anticancer agents. Pyrazoline derivatives are highlighted for their pharmacological effects, including acting as cannabinoid CB1 receptor antagonists and possessing antiepileptic, antitrypanosomal, antiviral activities, among others (Shaaban, Mayhoub, & Farag, 2012).
Organocatalysts in Cyclocondensation
In the realm of cyclocondensation, this compound serves as a precursor for the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts. These compounds have considerable importance due to their presence in naturally occurring compounds and pharmaceuticals. The review discusses the organocatalytic approaches for synthesizing these heterocyclic compounds, highlighting the green chemistry aspects such as the use of water as a solvent (Kiyani, 2018).
Pyrazole Heterocycles Synthesis
This compound-related compounds are extensively used as synthons in organic synthesis, especially in the creation of pyrazole heterocycles. These compounds are recognized for their wide-ranging biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis approaches involve condensation followed by cyclization, employing various reagents to achieve high yields under both simple and microwave-aided reaction conditions (Dar & Shamsuzzaman, 2015).
Control Strategies for Pyrazines Generation
In food science, the compound's derivatives are instrumental in understanding and controlling the generation of pyrazines through the Maillard reaction, which contributes to baking, roasted, and nutty flavors in food products. This research outlines strategies to promote or inhibit pyrazine formation, offering insights into food processing and flavor enhancement (Yu et al., 2021).
Properties
IUPAC Name |
3-aminooxan-4-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKFFBPVORSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-89-6 | |
Record name | rac-(3R,4R)-3-aminooxan-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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